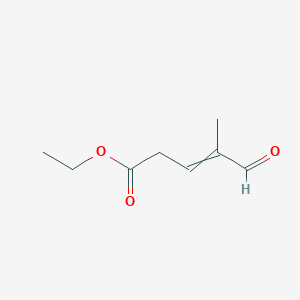

Ethyl 4-methyl-5-oxopent-3-enoate

Description

Ethyl 4-methyl-5-oxopent-3-enoate is an α,β-unsaturated ester characterized by a conjugated enoate system (C=C double bond at position 3), a methyl substituent at position 4, and a ketone group at position 5. This structure confers reactivity typical of enoates, such as susceptibility to nucleophilic additions and participation in cycloaddition reactions.

Properties

CAS No. |

61597-95-3 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

ethyl 4-methyl-5-oxopent-3-enoate |

InChI |

InChI=1S/C8H12O3/c1-3-11-8(10)5-4-7(2)6-9/h4,6H,3,5H2,1-2H3 |

InChI Key |

XFZJEHVYGDYGBH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC=C(C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-5-oxopent-3-enoate can be synthesized through various methods. One common approach involves the Claisen condensation of ethyl acetate with methyl vinyl ketone, followed by acid-catalyzed dehydration to form the enone system. The reaction typically requires a strong base such as sodium ethoxide and is conducted under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and scalability of the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of diketones or carboxylic acids.

Reduction: The compound can be reduced to form saturated esters or alcohols using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Ammonia (NH3) or primary amines in the presence of a base.

Major Products:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of saturated esters or alcohols.

Substitution: Formation of amides or secondary esters.

Scientific Research Applications

Ethyl 4-methyl-5-oxopent-3-enoate has diverse applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds, including pyridines and pyrroles.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It is investigated for its potential in drug development, particularly in the synthesis of pharmacologically active molecules.

Industry: The compound is utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-5-oxopent-3-enoate involves its reactivity at the enone and ester functional groups. The enone system can participate in Michael addition reactions, where nucleophiles add to the β-carbon, leading to the formation of various adducts. The ester group can undergo hydrolysis or transesterification, depending on the reaction conditions. These reactions are facilitated by the compound’s ability to stabilize transition states through resonance.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Ethyl 4-methyl-5-oxopent-3-enoate and its analogs:

Methodological Considerations

Crystallographic analysis of related compounds (e.g., structures solved via SHELXL ) highlights the importance of software tools in elucidating stereochemistry and confirming substituent positions. For example, the (4E) configuration in Ethyl 3-oxo-5-phenylpent-4-enoate was likely determined using such programs, underscoring methodological parallels in structural characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.